4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile
Brand Name: Vulcanchem
CAS No.: 169266-56-2
VCID: VC11713749
InChI: InChI=1S/C7H8N4O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,1-2,5H2
SMILES: C1=CN(N=C1[N+](=O)[O-])CCCC#N
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile

CAS No.: 169266-56-2

VCID: VC11713749

Molecular Formula: C7H8N4O2

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile - 169266-56-2

Description

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile is a chemical compound characterized by a pyrazole ring substituted with a nitro group and a butanenitrile moiety. Its molecular formula is C7H8N4O2, and it has a molecular weight of approximately 180.16 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique chemical reactivity.

Synthesis

The synthesis of 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile typically involves multi-step reactions that may include the formation of the pyrazole ring followed by the introduction of the nitro and butanenitrile groups. In industrial settings, continuous flow reactors and automated systems can optimize the synthesis for higher yields and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Biological Activities

Research indicates that 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile exhibits potential biological activities, including antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, where the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biological effects.

Applications and Future Research Directions

The interaction studies of 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile focus on its binding affinity to specific enzymes and receptors, which may elucidate its biological activity mechanisms. These studies are crucial for understanding how this compound can be utilized in therapeutic applications or as a pharmacophore in drug design.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile, including:

Compound NameStructure FeaturesUnique Aspects
4-(3-Amino-1H-pyrazol-1-yl)butanenitrileContains an amino group instead of a nitro groupPotentially different reactivity and bioactivity
4-(3-Methyl-1H-pyrazol-1-yl)butanenitrileContains a methyl group instead of a nitro groupMay exhibit varied solubility and activity
4-(3-Chloro-1H-pyrazol-1-yl)butanenitrileContains a chloro group instead of a nitro groupDifferent reactivity patterns compared to nitro variant
CAS No. 169266-56-2
Product Name 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile
Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
IUPAC Name 4-(3-nitropyrazol-1-yl)butanenitrile
Standard InChI InChI=1S/C7H8N4O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,1-2,5H2
Standard InChIKey JVTUQOQNCLAGMN-UHFFFAOYSA-N
SMILES C1=CN(N=C1[N+](=O)[O-])CCCC#N
Canonical SMILES C1=CN(N=C1[N+](=O)[O-])CCCC#N
PubChem Compound 53977196
Last Modified Nov 23 2023

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